molecular formula C23H27N3O7 B11049358 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11049358
M. Wt: 457.5 g/mol
InChI Key: PFGNIVLFMMIYFY-UHFFFAOYSA-N
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Description

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyran ring, an imidazole moiety, and a trimethoxyphenyl group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be synthesized through a cyclization reaction. This often involves the use of aldehydes and ketones under acidic or basic conditions.

    Attachment of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated intermediate.

    Incorporation of the Trimethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction, where the trimethoxyphenyl group is attached to the core structure.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and trimethoxyphenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s imidazole moiety suggests potential interactions with enzymes and receptors, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties might also find applications in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the trimethoxyphenyl group might interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide
  • 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide

Uniqueness

Compared to similar compounds, 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide stands out due to the presence of the trimethoxyphenyl group. This group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C23H27N3O7/c1-13-7-17(27)21(23(29)33-13)16(10-20(28)25-6-5-15-11-24-12-26-15)14-8-18(30-2)22(32-4)19(9-14)31-3/h7-9,11-12,16,27H,5-6,10H2,1-4H3,(H,24,26)(H,25,28)

InChI Key

PFGNIVLFMMIYFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CN=CN2)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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